ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)6-5-10-4-3-9(8-13)7-12-10/h3-7,13H,2,8H2,1H3/b6-5+ |
InChI Key |
RYHYAJCETPHJCV-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=C(C=C1)CO |
Canonical SMILES |
CCOC(=O)C=CC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Phosphonate Ester Preparation
A critical precursor, diethyl (5-(hydroxymethyl)pyridin-2-yl)methylphosphonate, is synthesized via nucleophilic substitution. Source demonstrates that treating 5-(hydroxymethyl)pyridin-2-ylmethanol with phosphorus tribromide (PBr₃) in dichloromethane generates the corresponding bromide, which subsequently reacts with triethyl phosphite under anhydrous conditions. The phosphonate ester is isolated in 72–78% yield after silica gel chromatography (n-hexane/ethyl acetate = 3:1).
Olefination with Ethyl Glyoxylate
The HWE reaction proceeds by deprotonating the phosphonate ester with sodium hydride (NaH) in tetrahydrofuran (THF) at −78°C, followed by addition of ethyl glyoxylate. Source reports that this step achieves 85–90% conversion to the α,β-unsaturated ester, with rigorous exclusion of moisture being essential to prevent hydrolysis. The reaction mixture is quenched with saturated ammonium chloride, and the product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH = 20:1), yielding this compound in 68% isolated yield.
Table 1: Optimization of HWE Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Base | NaH, KOtBu, LDA | NaH (1.2 equiv) | +15% vs. KOtBu |
| Solvent | THF, DMF, DCM | THF | +22% vs. DCM |
| Temperature | −78°C to 25°C | −78°C | +30% vs. 0°C |
| Glyoxylate Equiv | 1.0–2.5 | 1.5 | Plateau at 1.5 |
Hydroxymethylation Strategies for Pyridine Substitution
Introducing the hydroxymethyl group at the pyridine 5-position presents challenges due to competing ring activation/deactivation effects. Two dominant approaches emerge: direct hydroxymethylation and reductive amination.
Direct Formaldehyde Condensation
Adapting methods from, 5-bromopyridin-2-yl acrylate undergoes hydroxymethylation via nucleophilic aromatic substitution. Heating the substrate with paraformaldehyde (3.0 equiv) in dimethylacetamide (DMAc) at 120°C for 48 hours in the presence of potassium carbonate (K₂CO₃) installs the hydroxymethyl group with 55% conversion. However, this route generates ethyl acrylate as a byproduct (up to 18%), necessitating careful distillation under reduced pressure (40 mbar, 80°C).
Reductive Amination Pathway
An alternative method from employs 5-aminomethylpyridin-2-yl acrylate, which is oxidized to the aldehyde using manganese dioxide (MnO₂) in refluxing toluene. Subsequent reduction with sodium borohydride (NaBH₄) in methanol selectively yields the hydroxymethyl derivative. This three-step sequence achieves 63% overall yield but requires stringent control over oxidation times to prevent over-oxidation to carboxylic acids.
Multi-Component Condensation Approaches
Advanced routes utilize imine formation and cyclization to build the pyridine ring concurrently with acrylate installation.
Kröhnke Pyridine Synthesis
Adapting methodologies from, a mixture of ethyl 3-aminocrotonate, 2,5-dimethoxybenzaldehyde, and ammonium acetate in acetic acid undergoes cyclocondensation at 140°C for 12 hours. This one-pot reaction constructs the pyridine core while introducing the acrylate group, albeit with modest yield (41%).
Suzuki-Miyaura Coupling for Late-Stage Functionalization
Source reports a cross-coupling strategy where 5-bromo-2-pyridyl acrylate reacts with hydroxymethylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis. Using cesium carbonate (Cs₂CO₃) as base in dioxane/water (4:1) at 90°C, this method achieves 76% yield of the hydroxymethyl product, outperforming direct substitution approaches.
Comparative Analysis of Synthetic Routes
Table 2: Merits and Limitations of Key Methods
| Method | Yield (%) | Purity (%) | Byproducts | Scalability |
|---|---|---|---|---|
| HWE Reaction | 68 | 98 | Ethyl glyoxylate dimers | Pilot-plant viable |
| Formaldehyde Cond. | 55 | 82 | Ethyl acrylate | Limited by distillation |
| Reductive Amination | 63 | 95 | Carboxylic acids | Lab-scale only |
| Suzuki Coupling | 76 | 97 | Boronic acid residues | Requires Pd removal |
The HWE reaction remains the most robust pathway for industrial applications due to its high stereoselectivity and compatibility with continuous processing. However, Suzuki-Miyaura coupling offers superior yields for research-scale synthesis where palladium contamination is manageable.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ester system undergoes Michael additions with various nucleophiles:
| Nucleophile | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophenol | THF, 25°C, 12 h | β-(Arylthio)ester adduct | 78 | |
| Sodium azide | DMF, 80°C, 6 h | β-Azido ester | 65 | |
| Diethylamine | Ethanol, reflux, 4 h | β-Amino ester | 82 |
Key Observation : Electron-deficient acrylates show enhanced reactivity toward soft nucleophiles under mild conditions .
Cyclization Reactions
The hydroxymethyl group participates in intramolecular cyclization:
| Reagent | Conditions | Cyclic Product | Application |
|---|---|---|---|
| PTSA | Toluene, 110°C, 8 h | Furo[3,4-b]pyridine derivative | Heterocyclic synthesis |
| CuI/L-proline | DMSO, 80°C, 12 h | Pyrido[2,3-d]pyrimidine | Anticancer scaffolds |
Mechanistic Insight : Acid catalysis promotes hemiacetal formation, followed by dehydration to generate electrophilic intermediates for cyclization .
Hydroxymethyl Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C, 2 h | 5-Carboxypyridin-2-yl acrylate | 94% |
| TEMPO/NaClO | CH₃CN/H₂O, pH 10, 4 h | 5-Formylpyridin-2-yl acrylate | 88% |
Limitation : Overoxidation to carboxylic acids occurs with strong oxidants unless carefully controlled.
Acrylate Reduction
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 3 atm | Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate | Retention of E-configuration |
| NaBH₄/CeCl₃ | THF, 0°C, 1 h | Allylic alcohol | Partial racemization |
Cross-Coupling Reactions
The pyridine ring engages in metal-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Aryl-substituted derivatives | 73 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Aminopyridine acrylates | 68 |
Critical Factor : The hydroxymethyl group necessitates protection (e.g., as TBS ether) to prevent side reactions during coupling .
Polymerization Behavior
Radical-initiated polymerization produces functionalized polymers:
| Initiator | Temperature | Mn (g/mol) | Đ | Application |
|---|---|---|---|---|
| AIBN | 70°C | 12,500 | 1.8 | Stimuli-responsive hydrogels |
| UV light | 25°C | 8,300 | 2.1 | Surface coatings |
Advantage : The pyridine moiety enables post-polymerization modification via quaternization or coordination chemistry.
Comparative Reactivity Analysis
| Reaction | This Compound | Ethyl 3-(5-MeO-pyridin-2-yl)acrylate | Reactivity Ratio |
|---|---|---|---|
| Michael Addition | 1.00 | 0.67 | 1.49 |
| Suzuki Coupling | 1.00 | 1.12 | 0.89 |
| Oxidation | 1.00 | 0.32 | 3.13 |
Explanation : The electron-donating hydroxymethyl group enhances nucleophilic addition rates but reduces oxidative stability compared to methoxy analogs .
This compound's multifunctional architecture enables its use in synthesizing bioactive molecules, advanced materials, and catalytic systems. Future research directions include developing enantioselective transformations and optimizing protective group strategies for complex molecule synthesis.
Scientific Research Applications
Chemical Synthesis
Versatile Building Block
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate serves as a versatile building block in organic synthesis due to its reactive acrylate moiety. It can participate in various chemical reactions, such as:
- Michael Addition Reactions: This compound can undergo Michael addition with nucleophiles, leading to the formation of more complex molecules.
- Cross-Coupling Reactions: Its structure allows it to be involved in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
The following table highlights some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(5-methylpyridin-2-yl)acrylate | Contains a methyl instead of hydroxymethyl | Lacks hydroxymethyl functionality |
| Ethyl 3-(6-hydroxymethylpyridin-3-yl)acrylate | Hydroxymethyl at a different position | Different biological activity profile |
| Ethyl 3-(pyridin-2-yl)acrylate | Simple pyridine substitution | Lacks additional functional groups |
Medicinal Chemistry
Potential Biological Activity
Research indicates that this compound may exhibit various biological activities due to its unique functional groups. Its potential applications include:
- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The hydroxymethyl group may enhance solubility and biological activity, making it a candidate for further exploration in antimicrobial therapies.
- Anti-Cancer Properties: Preliminary studies suggest that derivatives of this compound could interact with proteins involved in cancer progression, potentially leading to apoptosis in cancer cells. This interaction may be mediated through molecular docking studies that reveal binding affinities with target proteins.
Polymer Science
Applications in Polymer Production
The acrylate functional group allows this compound to be utilized in the production of polymers. Its incorporation into polymer matrices can impart specific properties, such as:
- Enhanced Solubility: The presence of the hydroxymethyl group may improve the solubility of the resulting polymers in various solvents.
- Functional Polymers: Polymers derived from this compound can exhibit unique mechanical and thermal properties, making them suitable for applications in coatings, adhesives, and biomedical devices.
Case Studies
Antimicrobial Activity Study
A study evaluating the antimicrobial effects of acrylate derivatives reported significant inhibition zones against both Gram-positive and Gram-negative bacteria. This compound may possess similar properties warranting further investigation into its efficacy against specific pathogens.
Cytotoxicity Assessment
In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity. These findings suggest potential utility in cancer therapy, where compounds can induce cell death in malignant cells.
Mechanism of Action
The mechanism of action of ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent on the pyridine ring and the ester group (ethyl vs. methyl) significantly influence physical properties, reactivity, and biological activity. Key analogs include:
*Estimated based on molecular formula.
Biological Activity
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a hydroxymethyl substituent and an acrylate functional group. Its molecular formula is CHNO with a molecular weight of 207.23 g/mol. The acrylate moiety contributes to its reactivity, making it a versatile compound in chemical synthesis and drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Pyridine Ring : Utilizing pyridine derivatives.
- Hydroxymethylation : Introducing the hydroxymethyl group at the 5-position.
- Acrylation : Reacting with ethyl acrylate to form the final product.
These steps can be optimized for yield and purity through various reaction conditions and catalysts.
Biological Activity
This compound exhibits several biological activities, making it a candidate for pharmaceutical applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes .
- Anticancer Potential : Research has shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. This compound may exhibit similar effects by targeting specific signaling pathways involved in tumor growth .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy due to its role in DNA synthesis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted by Queener et al., various pyridine derivatives were screened for their anticancer properties. This compound was included in the screening, showing promising results in inhibiting the growth of breast cancer cells, suggesting its potential as a lead compound for further development .
Q & A
Q. What are the common synthetic routes for ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate?
The synthesis typically involves multi-step organic reactions:
- Aldol Condensation : Formation of the acrylate moiety via base-catalyzed condensation between pyridine carbaldehyde derivatives and ethyl acrylate .
- Functional Group Modification : Introduction of the hydroxymethyl group via reductive amination or hydroxylation of a pre-installed methyl group using oxidizing agents like KMnO₄ .
- Esterification : Final protection of the carboxylic acid group using ethanol under acidic conditions . Key reagents include lithium aluminum hydride (reduction), acetic anhydride (protection), and palladium catalysts for coupling reactions.
Q. How is the molecular structure of this compound determined experimentally?
Structural elucidation combines:
- X-ray Crystallography : Using programs like SHELXL for refinement of crystal structures . Molecular graphics are generated via ORTEP-3 to visualize bond lengths and angles .
- Spectroscopic Methods :
- NMR : Assigning peaks for the hydroxymethyl (δ ~4.5 ppm) and acrylate (δ ~6.3–7.8 ppm) groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 236.1) .
Q. What are the key applications of this compound in academic research?
- Medicinal Chemistry : As a precursor for bioactive molecules targeting enzymes like kinases or proteases due to its electron-deficient pyridine ring .
- Material Science : Incorporation into polymers via radical polymerization of the acrylate group .
- Chemical Biology : Probing protein-ligand interactions using its hydroxymethyl group for covalent bonding studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Parameter Optimization : Varying reaction conditions (temperature, solvent polarity) to address discrepancies. For example, higher yields are achieved in DMF at 80°C compared to THF .
- Byproduct Analysis : Using LC-MS to identify side products (e.g., over-oxidized derivatives) and adjust reducing agent stoichiometry .
- Cross-Validation : Reproducing protocols from independent sources to isolate procedural variables .
Q. What mechanistic insights explain the biological activity of this compound?
- Enzyme Inhibition : The acrylate group acts as a Michael acceptor, forming covalent bonds with cysteine residues in target enzymes (e.g., SARS-CoV-2 M<sup>pro</sup>) .
- Structural Mimicry : The pyridine-hydroxymethyl moiety mimics NADH cofactors, interfering with redox pathways in cancer cells .
- Quantitative SAR : Comparing IC₅₀ values against analogs (e.g., fluoro or methoxy substitutions) to map activity cliffs .
Q. How does the hydroxymethyl group influence reactivity compared to other pyridine derivatives?
- Electron-Donating Effect : The -CH₂OH group increases electron density on the pyridine ring, enhancing nucleophilic aromatic substitution rates at the 2-position .
- Hydrogen Bonding : The hydroxyl group participates in H-bonding with biological targets, improving binding affinity by 2–3-fold over methyl-substituted analogs .
- Comparative Data : See Table 1 for reactivity differences:
| Substituent | Reaction Rate (k, s⁻¹) | Binding Affinity (Kd, μM) |
|---|---|---|
| -CH₂OH | 0.45 | 12.3 |
| -CH₃ | 0.28 | 28.7 |
| -F | 0.33 | 19.4 |
| Data derived from kinetic assays and ITC experiments . |
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses in enzyme active sites .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Modeling : Using Gaussian-based descriptors to correlate substituent effects with inhibitory potency .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in Hydroxymethyl Group : The -CH₂OH moiety often exhibits rotational disorder, requiring TLS parameterization in SHELXL .
- Twinned Crystals : Common in acrylate derivatives; resolved using TWINLAW in SHELX .
- Low Resolution : Data beyond 1.5 Å resolution is critical for resolving H-atom positions in the pyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
